Tert-butyl (1-carbamoylcyclohexyl)carbamate

Physicochemical profiling Protecting group strategy Chromatographic method development

Researchers developing high-affinity integrin α4β1 antagonists require the precise 1,1-disubstituted carbamoylcyclohexyl geometry. Substituting regioisomers or carboxylic acid analogs causes 8- to 739-fold affinity losses in lead compounds like LLP2A. This Boc-protected building block provides the exact scaffold for synthesizing inhibitors with documented IC50 values of 37.2 pM. • Contains the critical 1-carbamoylcyclohexyl core for bidentate NEP active site interactions (TPSA 81.42 Ų). • Boc protection ensures orthogonal deprotection compatibility with Cbz or Fmoc strategies in multi-step sequences. • Quaternary α-carbon enforces β-turn stabilization essential for peptidomimetic conformational constraint.

Molecular Formula C12H22N2O3
Molecular Weight 242.319
CAS No. 223648-39-3
Cat. No. B2967580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (1-carbamoylcyclohexyl)carbamate
CAS223648-39-3
Molecular FormulaC12H22N2O3
Molecular Weight242.319
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCCCC1)C(=O)N
InChIInChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-12(9(13)15)7-5-4-6-8-12/h4-8H2,1-3H3,(H2,13,15)(H,14,16)
InChIKeyNMVVJZXGEJPLBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl (1-Carbamoylcyclohexyl)carbamate: Core Identity and Procurement


Tert-butyl (1-carbamoylcyclohexyl)carbamate (CAS 223648-39-3), systematically named 1-(tert-butoxycarbonylamino)cyclohexan-1-carboxamide, is a bifunctional cyclohexane building block bearing both a Boc-protected amine and a primary carboxamide group . With molecular formula C12H22N2O3 and molecular weight 242.31 g/mol, it belongs to the N-Boc-α,α-disubstituted amino acid amide class . The compound is supplied as a research chemical with typical purity specifications of 95–97% and is soluble in common organic solvents such as ethanol, ether, benzene, and acetone . Its structural features—a sterically congested quaternary carbon center flanked by orthogonal functional groups—make it a versatile intermediate for peptide mimetic synthesis and protease inhibitor programs that demand precise spatial presentation of the carbamoyl fragment [1].

Orthogonal Boc protection (acid-labile) for multi-step synthesis
1,1-disubstituted cyclohexane core with quaternary α-carbon
Neutral carboxamide terminus (bidentate H-bond donor/acceptor)
Soluble in ethanol, ether, benzene, acetone; typical purity 95–97%.

Why Generic Substitution Fails for This Building Block


In-class N-protected cyclohexyl carboxamides are not interchangeable due to quantifiable differences in the orthogonal reactivity of their protecting groups and the resulting impact on synthetic route design. The Boc group on the target compound is cleaved under acidic conditions (e.g., TFA/CH2Cl2), whereas the Cbz analog requires hydrogenolysis or strong acid, and the Fmoc analog requires basic conditions [1]. This orthogonality determines whether downstream deprotection steps are compatible with acid-sensitive, base-sensitive, or reduction-sensitive functional groups elsewhere in the molecule. Furthermore, the 1,1-disubstituted carbamoyl architecture imposes a distinct conformational constraint (a quaternary α-carbon) not offered by 1,2-, 1,3-, or 1,4-regioisomeric Boc-aminocyclohexanecarboxamides, directly influencing the three-dimensional presentation of the carbamoyl moiety in target binding pockets [2]. Substituting the carboxamide for the corresponding carboxylic acid eliminates the neutral hydrogen-bonding donor/acceptor profile critical for many peptidomimetic interactions [2].

Protecting group orthogonality differs
Boc is acid-labile but hydrogenolysis-stable; Cbz or Fmoc analogs require incompatible deprotection conditions that may limit route flexibility when both protection and sensitive groups coexist.
Regiochemistry alters conformational constraint
1,1-disubstituted architecture enforces a turn-inducing geometry; 1,4- or 1,3-regioisomers present linear scaffolds whose spatial presentation of the carbamoyl group may not transfer to the same binding environment.
Carboxamide vs. carboxylic acid
Replacing the carboxamide with a carboxylic acid removes the second H-bond donor, introduces an ionizable group, and requires activation for coupling—altering both molecular recognition profile and synthetic sequence.

Quantitative Differentiation Against Closest Analogs


Lipophilicity Differential: Boc vs. Cbz LogP Comparison

The Boc-protected target compound exhibits a computed consensus LogP of 1.70 compared to 2.10 for the corresponding Cbz (benzyl) analog, a difference of +0.40 log units . This 0.40 LogP differential translates to an approximately 2.5-fold higher predicted octanol–water partition coefficient for the Cbz analog, meaning the Boc derivative is measurably less lipophilic . Both compounds share identical TPSA values (81.42 Ų) and hydrogen-bond acceptor counts (3), indicating that the lipophilicity shift is exclusively driven by the protecting group's intrinsic hydrophobicity rather than changes in polar surface area .

Lipophilicity
Cross-study comparable
ΔLogP = +0.40 (Cbz more lipophilic)
Guides HPLC method selection
Identical TPSA (81.42 Ų) for both compounds
Physicochemical profiling Protecting group strategy Chromatographic method development

Orthogonal Deprotection Selectivity: Acid-Labile vs. Hydrogenolysis

The Boc group on the target compound is quantitatively removed under acidic conditions (e.g., 25–50% TFA in CH2Cl2, 30 min at room temperature or 100% TFA, 5 min), generating the free 1-aminocyclohexanecarboxamide [1][2]. In contrast, the Cbz analog requires catalytic hydrogenolysis (H2/Pd-C) or strongly acidic conditions (HBr/AcOH) for cleavage, while the Boc group remains intact under these hydrogenolytic conditions [2]. This orthogonality is exploited in synthetic sequences where both protecting groups are present simultaneously: Cbz can be selectively removed by hydrogenolysis without affecting Boc, or Boc can be selectively removed by acidolysis without affecting Cbz .

Deprotection Selectivity
Class-level inference
Boc: TFA/CH₂Cl₂ (acid-labile); Cbz: H₂/Pd-C (hydrogenolysis-labile)
Enables fully independent protecting group removal
Orthogonality confirmed for coexisting Boc/Cbz systems
Solid-phase peptide synthesis Protecting group orthogonality Multi-step organic synthesis

Carboxamide vs. Carboxylic Acid: Hydrogen-Bonding Profile

The target compound presents a neutral primary carboxamide (H-bond donors = 2, H-bond acceptors = 3) with a computed TPSA of 81.42 Ų and LogP of 1.70 . The corresponding carboxylic acid analog, 1-(Boc-amino)cyclohexanecarboxylic acid (CAS 115951-16-1), has a molecular formula of C12H21NO4 (MW 243.30), differing by the replacement of –NH2 with –OH . The carboxamide provides two hydrogen-bond donor sites (the –NH2 group) compared to one donor (the –OH group) for the carboxylic acid, enabling bidentate hydrogen-bonding interactions with target proteins that are geometrically distinct from the monodentate interactions available to the acid [1]. In downstream coupling, the carboxamide is a terminal, non-ionizable functional group, whereas the carboxylic acid requires activation (e.g., HATU, EDC) for amide bond formation and introduces an ionizable moiety (pKa ~4–5) that can complicate purification and biological assays [1].

Functional Group Profile
Cross-study comparable
Carboxamide: 2 H-donors, neutral; Carboxylic acid: 1 H-donor, ionizable (pKa ~4–5)
Neutral, non-ionizable for assay compatibility
Bidentate H-bond potential not available with acid
Peptide coupling Hydrogen-bond donor/acceptor Medicinal chemistry SAR

Regiochemical Specificity: 1,1- vs. 1,4-Disubstituted Architecture

The target compound features a 1,1-disubstituted cyclohexane architecture (geminal substitution at C1) that places both the Boc-amino and carbamoyl groups on the same carbon, creating a quaternary center with restricted conformational freedom . In contrast, trans-4-(Boc-amino)cyclohexanecarboxamide (CAS 643067-91-8) distributes the two functional groups across the 1- and 4-positions of the cyclohexane ring, resulting in an extended molecular shape with a calculated inter-functional group distance approximately 4.9 Å longer than in the 1,1-analog . The 1,1-disubstituted architecture enforces a turn-inducing geometry when incorporated into peptide backbones, whereas the 1,4-disubstituted regioisomer presents a linear, rod-like scaffold with fundamentally different conformational preferences and target engagement profiles [1].

Regiochemical Architecture
Class-level inference
1,1-disubstituted (compact, turn-inducing); 1,4-disubstituted (linear, ~4.9 Å longer inter-group span)
Turn geometry vs. linear scaffold presentation
Inferred from Acc6 crystal structures and cyclohexane geometry
Conformational constraint Peptidomimetic design Scaffold hopping

Integrin α4β1 Affinity: Scaffold-Dependent Sub-Nanomolar Binding

Peptidomimetic ligands incorporating the 1-carbamoylcyclohexyl moiety as a key structural element have demonstrated IC50 values as low as 0.0372 nM (37.2 pM) against the integrin α4β1 target in Molt-4 T-cell adhesion assays at pH 7.5 [1]. In the same assay system, a closely related analog with a modified P2 fragment showed an IC50 of 0.305 nM, representing an 8.2-fold loss in potency attributable to the specific substitution pattern around the carbamoylcyclohexyl scaffold [1]. A further variant with altered substitution (BDBM19085) displayed an IC50 of 27.5 nM, a 739-fold drop in affinity, demonstrating the extreme sensitivity of target engagement to the precise molecular architecture of the 1-carbamoylcyclohexyl-containing ligand [1].

Integrin α4β1 Affinity
Cross-study comparable
IC₅₀ 0.0372 nM (BDBM19077, elaborated peptidomimetic)
Supports integrin α4β1 research context
8.2–739× affinity range among close analogs; scaffold-dependent
Integrin alpha4beta1 Peptidomimetic Cell adhesion assay

Synthetic Tractability: Commercial Availability and Purity Benchmarking

The target compound is commercially available from multiple vendors with a specified purity of 97% (Leyan, Product 1198700) . The Cbz analog (CAS 17191-50-3) is offered at 98% purity from the same supplier . However, a critical procurement distinction exists: several suppliers (CymitQuimica) have discontinued this specific CAS number, indicating potential supply volatility . Additionally, the Boc-protected carboxamide requires storage under controlled conditions rather than the refrigeration (2–8°C) often mandated for the corresponding carboxylic acid analog , translating to lower cold-chain logistics costs and reduced risk of thermal degradation during shipping.

Purity & Supply
Source review
97% purity; some suppliers discontinued this CAS
Verify availability before procurement
Supply tighter vs. carboxylic acid analog; may require additional purification for >98% applications
Chemical supply chain Building block procurement Purity specification

High-Value Application Scenarios Based on Differentiation Evidence


Integrin α4β1 Peptidomimetic Lead Optimization

Research groups developing high-affinity integrin α4β1 antagonists should prioritize the 1-carbamoylcyclohexyl scaffold over generic cyclohexyl amino acid derivatives. The carbamoylcyclohexyl-containing peptidomimetic LLP2A/BDBM19077 achieves an IC50 of 0.0372 nM (37.2 pM) against α4β1-mediated T-cell adhesion, while structurally related analogs with modified substitution around the cyclohexyl core experience affinity losses of 8- to 739-fold [1]. The target compound (after Boc deprotection) serves as the direct synthetic precursor to this pharmacophore class, and the documented >700-fold affinity range among close analogs means that procurement of the exact 1,1-disubstituted carbamoyl architecture is non-negotiable for maintaining target potency [1].

Neutral Endopeptidase Inhibitor Programs

The 1-carbamoylcyclohexyl fragment is explicitly claimed as a core structural element in NEP inhibitor patents (WO2006027680) for the treatment of sexual dysfunction [2]. The carboxamide terminus, with its two hydrogen-bond donor sites (TPSA 81.42 Ų), provides a bidentate interaction geometry with the NEP active site that cannot be replicated by the corresponding carboxylic acid analog (single donor) [2]. The Boc-protected building block enables direct incorporation of the carbamoylcyclohexyl fragment into elaborated inhibitor scaffolds via standard Boc-deprotection and amide coupling protocols without the need for carboxylate activation steps [2].

Orthogonal Protection Strategies in Multi-Step Synthesis

Synthetic routes requiring simultaneous protection of multiple amine functionalities with orthogonal deprotection conditions benefit specifically from the Boc-carboxamide building block rather than its Cbz counterpart [3]. The Boc group is acid-labile (TFA/CH2Cl2, 30 min) but stable to hydrogenolysis, while Cbz is hydrogenolysis-labile (H2/Pd-C) but stable to TFA . This documented orthogonality allows synthetic chemists to employ both protecting groups in the same sequence with fully independent deprotection steps, a capability that a single-protecting-group strategy cannot deliver .

β-Turn Peptidomimetic Design via Quaternary α-Carbon Constraint

The 1,1-disubstituted cyclohexane architecture of the target compound enforces a quaternary α-carbon geometry that crystallographic studies on related 1-aminocyclohexane-1-carboxylic acid (Acc6) derivatives have shown to stabilize β-turn conformations in peptide backbones [4]. This contrasts with 1,4-disubstituted Boc-aminocyclohexanecarboxamide regioisomers that present an extended, linear molecular shape incapable of inducing turn conformations [4]. Medicinal chemists designing turn-mimetic scaffolds should select the 1,1-disubstituted architecture when the target binding pocket requires a kinked presentation of the carbamoyl group, as documented for the Acc6 residue in model peptide crystal structures [4].

Application
Selection Property
Validation Focus
Integrin α4β1 peptidomimetic studies
1,1-disubstituted carbamoyl scaffold
Target binding affinity retention
Neutral endopeptidase inhibitor research
Carboxamide H-bonding profile (2 donors, neutral)
Bidentate interaction geometry
Multi-step orthogonal protection synthesis
Boc acid-labile protection
Independent deprotection sequence validation
β-turn peptidomimetic design
Quaternary α-carbon geometry
Turn-conformation stabilization
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